molecular formula C9H14N4O4 B11082975 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)pentanoic acid

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)pentanoic acid

Cat. No.: B11082975
M. Wt: 242.23 g/mol
InChI Key: YOYKUHMQUZPPKW-UHFFFAOYSA-N
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Description

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)pentanoic acid is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)pentanoic acid typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that can be optimized for large-scale production. These methods may include solvent-free conditions and the use of recyclable catalysts to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)pentanoic acid include other imidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)pentanoic acid

InChI

InChI=1S/C9H14N4O4/c1-2-3-4(7(14)15)13-6-5(11-9(13)17)10-8(16)12-6/h4-6H,2-3H2,1H3,(H,11,17)(H,14,15)(H2,10,12,16)

InChI Key

YOYKUHMQUZPPKW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)N1C2C(NC(=O)N2)NC1=O

Origin of Product

United States

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